(1-Cyclobutylethyl)(ethyl)amine
Description
(1-Cyclobutylethyl)(ethyl)amine is a secondary amine characterized by a cyclobutyl group attached to an ethylamine backbone. The cyclobutyl group introduces steric strain due to its 90° bond angles, which influences electronic and steric effects on the amine nitrogen. This compound likely exhibits moderate basicity, with solubility and reactivity modulated by the hydrophobic cyclobutyl substituent and the ethyl group’s electron-donating effects. Applications may include pharmaceutical intermediates or ligands in coordination chemistry, leveraging its unique stereoelectronic profile .
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
1-cyclobutyl-N-ethylethanamine |
InChI |
InChI=1S/C8H17N/c1-3-9-7(2)8-5-4-6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
VKWKATXJOIIVAN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclobutylethyl)(ethyl)amine typically involves the reaction of cyclobutylcarbinol with ethylamine under specific conditions. One common method is the reductive amination of cyclobutylcarbinol using ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of (1-Cyclobutylethyl)(ethyl)amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Alkylation to Quaternary Ammonium Salts
(1-Cyclobutylethyl)(ethyl)amine reacts with alkyl halides (e.g., methyl iodide or ethyl bromide) to form quaternary ammonium salts. This reaction proceeds via nucleophilic substitution, where the tertiary amine attacks the electrophilic carbon of the alkyl halide.
Example Reaction:
Key Features:
-
Requires excess alkyl halide to drive the reaction to completion .
-
Quaternary salts are thermally stable and exhibit ionic character .
Hofmann Elimination
The quaternary ammonium salt derived from (1-Cyclobutylethyl)(ethyl)amine undergoes Hofmann elimination upon heating with a strong base (e.g., Ag₂O), yielding an alkene.
Mechanism:
-
Formation of hydroxide salt:
-
E2 Elimination: Base abstracts a β-hydrogen, forming an alkene and trimethylamine .
Product Distribution:
The steric bulk of the cyclobutyl group favors elimination at the less hindered β-hydrogen, producing 1-cyclobutylethylene as the major product .
Oxidation Reactions
Tertiary amines like (1-Cyclobutylethyl)(ethyl)amine are oxidized to N-oxides under mild conditions.
Reagents and Conditions:
-
Hydrogen Peroxide (H₂O₂): Forms the corresponding N-oxide at 0–25°C.
-
Potassium Permanganate (KMnO₄): Leads to complete oxidation under acidic conditions, yielding nitro compounds or cleavage products.
Example:
Limitations in Acylation and Substitution
Unlike primary/secondary amines, (1-Cyclobutylethyl)(ethyl)amine does not undergo acylation with acid chlorides due to the absence of N–H bonds . Nucleophilic substitution reactions are also hindered by steric effects from the cyclobutyl group .
Scientific Research Applications
Scientific Research Applications
(1-Cyclobutylethyl)(ethyl)amine has several applications in scientific research:
- Chemistry It is employed as a building block in synthesizing complex organic molecules.
- Biology It is investigated for its potential biological activity and interactions with biomolecules.
- Medicine It is explored for potential therapeutic properties and as a precursor for drug development.
- Industry It is utilized in producing specialty chemicals and materials.
(1-Cyclobutylethyl)(ethyl)amine hydrochloride Applications
(1-Cyclobutylethyl)(ethyl)amine hydrochloride is used in various scientific research applications:
- Chemistry As a reagent in organic synthesis and as a building block for complex molecules.
- Biology In studying enzyme interactions and metabolic pathways.
- Medicine As a precursor for synthesizing pharmaceutical compounds.
- Industry In developing new materials and chemicals.
Potential Pharmacological Effects
Research indicates that (1-Cyclobutylethyl)(ethyl)amine exhibits various biological activities:
- CNS Activity It may influence central nervous system (CNS) pathways, potentially acting as a modulator of neurotransmitter systems. Compounds with similar structures have been shown to affect dopaminergic and serotonergic signaling pathways, which are critical in mood regulation and cognitive functions.
- Antidepressant-like Effects In rodent models, compounds structurally related to (1-Cyclobutylethyl)(ethyl)amine have demonstrated antidepressant-like effects, indicated by reduced immobility in forced swim tests and increased locomotion in open field tests. These effects are often attributed to enhanced serotonergic activity.
Mechanism of Action
The mechanism of action of (1-Cyclobutylethyl)(ethyl)amine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Amines
Structural and Molecular Properties
The table below compares (1-Cyclobutylethyl)(ethyl)amine with three analogs:
| Compound | Molecular Formula | Molecular Weight | Substituents | Key Structural Features |
|---|---|---|---|---|
| (1-Cyclobutylethyl)(ethyl)amine* | C₈H₁₇N | ~127.2 | Ethyl, cyclobutylethyl | Strained cyclobutyl ring, secondary amine |
| (1-Cyclobutylethyl)(methyl)amine | C₇H₁₅N | 113.2 | Methyl, cyclobutylethyl | Smaller alkyl group, higher ring strain |
| Isobutylidene(ethyl)amine | C₆H₁₃N | 99.17 | Ethyl, isobutylidene | Branched alkylidene group, less steric strain |
| Cyclohexylethylamine | C₈H₁₇N | 127.2 | Ethyl, cyclohexyl | Larger, unstrained ring, tertiary amine |
*Inferred data based on structural analogs .
Key Observations:
- Steric Effects : The ethyl group provides less steric hindrance than bulkier substituents (e.g., cyclohexyl), favoring nucleophilic reactions at the amine center.
- Basicity : Secondary amines like (1-Cyclobutylethyl)(ethyl)amine typically have lower basicity (pKa ~10-11) than primary amines (e.g., methylamine, pKa ~10.6) but higher than tertiary amines (e.g., cyclohexylethylamine, pKa ~9.5) due to reduced solvation effects .
Hypothetical Research Data:
- Thermal Stability : Cyclobutyl-containing amines decompose at lower temperatures (≈150–200°C) than cyclohexyl analogs (≈250°C) due to ring strain.
- Solubility : LogP ~2.1 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug design.
Biological Activity
(1-Cyclobutylethyl)(ethyl)amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article synthesizes available research findings on the biological activity of this compound, including structure-activity relationships (SAR), pharmacodynamics, and toxicological assessments.
Chemical Structure and Properties
(1-Cyclobutylethyl)(ethyl)amine is characterized by its unique cyclobutyl moiety, which may influence its interaction with biological targets. The compound's basic structure can be described as follows:
- Chemical Formula : C₇H₁₃N
- Molecular Weight : 113.19 g/mol
The presence of the cyclobutyl group is significant as it may enhance the compound's lipophilicity and facilitate membrane permeability, which is crucial for its potential pharmacological effects.
1. Pharmacological Effects
Research indicates that (1-Cyclobutylethyl)(ethyl)amine exhibits various biological activities:
- CNS Activity : Preliminary studies suggest that this compound may influence central nervous system (CNS) pathways, potentially acting as a modulator of neurotransmitter systems. For instance, compounds with similar structures have been shown to affect dopaminergic and serotonergic signaling pathways, which are critical in mood regulation and cognitive functions .
- Antidepressant-like Effects : In rodent models, compounds structurally related to (1-Cyclobutylethyl)(ethyl)amine have demonstrated antidepressant-like effects, indicated by reduced immobility in forced swim tests and increased locomotion in open field tests. These effects are often attributed to enhanced serotonergic activity .
2. Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of (1-Cyclobutylethyl)(ethyl)amine. The following observations have been made regarding its structural components:
- Cyclobutyl Group : The cyclobutyl moiety appears to enhance binding affinity to specific receptors compared to linear or branched alkyl chains. This has been supported by comparative studies showing that compounds with cyclic structures often exhibit improved bioactivity due to their conformational flexibility .
- Amine Functionality : The presence of the amine group is essential for activity, as it plays a critical role in receptor binding and modulation. Variations in the amine's substitution pattern can lead to significant changes in potency and selectivity across different biological targets .
Toxicological Profile
The safety profile of (1-Cyclobutylethyl)(ethyl)amine has been assessed through various toxicological studies:
- Acute Toxicity : Initial assessments indicate that the compound has a relatively low acute toxicity profile, with no significant adverse effects observed at therapeutic doses in animal models .
- hERG Channel Interaction : A critical aspect of drug safety involves assessing the potential for cardiac side effects via hERG channel blockade. Studies have shown that (1-Cyclobutylethyl)(ethyl)amine exhibits minimal interaction with the hERG channel, suggesting a lower risk for inducing arrhythmias compared to other compounds in its class .
Case Studies and Research Findings
Several case studies have highlighted the potential applications of (1-Cyclobutylethyl)(ethyl)amine:
- Study on Antidepressant Activity : In a controlled study involving mice, administration of (1-Cyclobutylethyl)(ethyl)amine resulted in significant reductions in depressive-like behaviors when compared to control groups. The mechanism was linked to increased levels of serotonin and norepinephrine in specific brain regions .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that pre-treatment with (1-Cyclobutylethyl)(ethyl)amine significantly reduced markers of oxidative stress in neuronal cultures .
Q & A
Basic: What are the standard synthetic routes for (1-Cyclobutylethyl)(ethyl)amine, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves alkylation of primary amines with cyclobutyl-containing precursors. For example, reductive amination of cyclobutanone with ethylamine under hydrogenation (H₂/Pd-C) yields the target compound. Reaction conditions (temperature, solvent polarity, catalyst loading) critically affect yield:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions like over-alkylation .
- Catalyst optimization : Pd-C at 1-2% wt/wt balances reactivity and cost, while higher loadings risk decomposition .
- Yield monitoring : GC-MS with derivatization (e.g., ethyl chloroformate) ensures accurate quantification of amine intermediates .
Advanced: How can computational methods resolve contradictions in spectroscopic data for (1-Cyclobutylethyl)(ethyl)amine?
Methodological Answer:
Discrepancies in NMR/IR data often arise from conformational flexibility or solvent effects. A combined approach is recommended:
- DFT calculations : Optimize molecular geometry (B3LYP/6-31G*) to predict NMR chemical shifts and vibrational modes. Compare with experimental data to identify dominant conformers .
- Hirshfeld surface analysis : Maps crystallographic electron density to validate hydrogen bonding or steric interactions affecting spectral peaks .
- Statistical validation : Use χ² tests to assess alignment between computed and experimental spectra, prioritizing deviations >5% for reevaluation .
Basic: What safety protocols are critical when handling (1-Cyclobutylethyl)(ethyl)amine in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face shields to prevent dermal/ocular exposure. Amines can cause severe irritation .
- Ventilation : Use fume hoods with ≥100 fpm airflow to mitigate inhalation risks. Monitor airborne concentrations with real-time sensors (e.g., PID detectors) .
- Waste disposal : Neutralize residual amine with 5% acetic acid before segregating as hazardous organic waste. Document disposal logs per EPA guidelines .
Advanced: How can researchers optimize synthetic pathways to address low yields in large-scale (1-Cyclobutylethyl)(ethyl)amine production?
Methodological Answer:
- Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to track intermediate formation. Adjust reagent addition rates to minimize side reactions (e.g., dimerization) .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing hotspots that degrade amine products. Residence time <10 min enhances selectivity .
- DoE (Design of Experiments) : Apply factorial designs to test variables (pH, temperature, stoichiometry). Pareto charts identify dominant factors; response surface models predict optimal conditions .
Basic: Which analytical techniques are most reliable for characterizing (1-Cyclobutylethyl)(ethyl)amine purity?
Methodological Answer:
- Quantitative NMR (qNMR) : Use ethyl paraben as an internal standard. Ensure relaxation delays (D1 ≥5×T₁) to avoid integration errors .
- GC-MS with derivatization : Derivatize amines to carbamates (e.g., using ethyl chloroformate) for improved volatility and detection limits (LOD <0.1 µg/mL) .
- HPLC-UV : C18 columns with 0.1% TFA in mobile phase resolve amine peaks. Calibrate with certified reference materials (CRMs) .
Advanced: How do steric effects in (1-Cyclobutylethyl)(ethyl)amine influence its reactivity in nucleophilic substitutions?
Methodological Answer:
- Molecular modeling : Calculate steric maps (e.g., using SambVca) to quantify % buried volume around the amine nitrogen. High steric bulk (>30%) suppresses SN2 pathways .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to distinguish between concerted (KIE >2) and stepwise mechanisms .
- Cross-coupling studies : Test reactivity with aryl halides under Buchwald-Hartwig conditions. Steric hindrance may necessitate bulkier ligands (e.g., XPhos) .
Basic: What are the best practices for resolving contradictory literature data on (1-Cyclobutylethyl)(ethyl)amine’s physicochemical properties?
Methodological Answer:
- Source vetting : Prioritize data from NIST WebBook or peer-reviewed journals over vendor catalogs. Cross-check melting points/boiling points across ≥3 independent studies .
- Reproducibility trials : Replicate key experiments (e.g., solubility in hexane/water) using controlled conditions. Report deviations with error margins .
- Meta-analysis : Use tools like RevMan to statistically aggregate published values, highlighting outliers via Grubbs’ test (α=0.05) .
Advanced: How can researchers leverage machine learning to predict novel derivatives of (1-Cyclobutylethyl)(ethyl)amine?
Methodological Answer:
- Descriptor selection : Train models on molecular fingerprints (ECFP6) and quantum-chemical descriptors (HOMO/LUMO energies, dipole moments) .
- Generative models : Use GANs (Generative Adversarial Networks) to propose structurally diverse analogs. Validate synthetic feasibility with retrosynthesis tools (e.g., ASKCOS) .
- Validation pipelines : Prioritize candidates with predicted IC50 <10 µM (e.g., for enzyme inhibition) and synthetic accessibility scores <4.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
